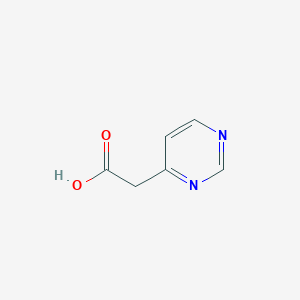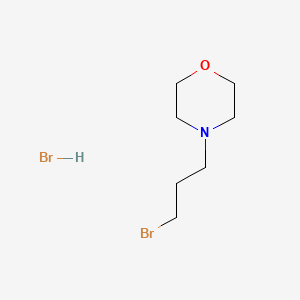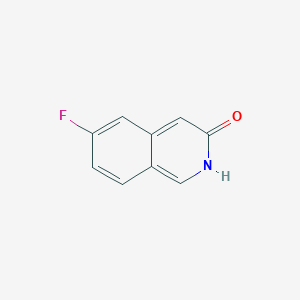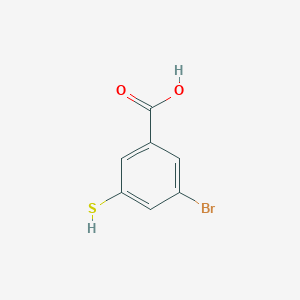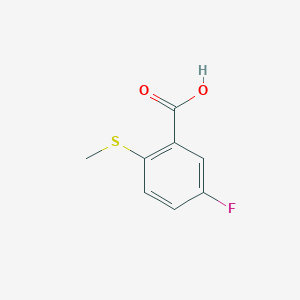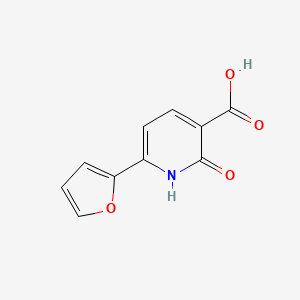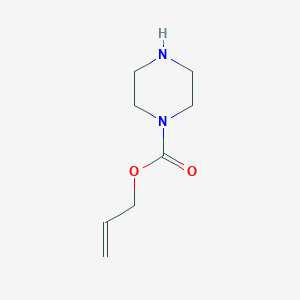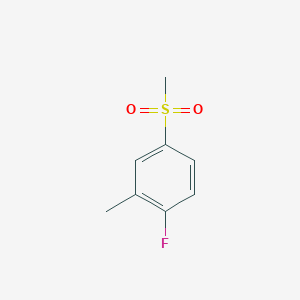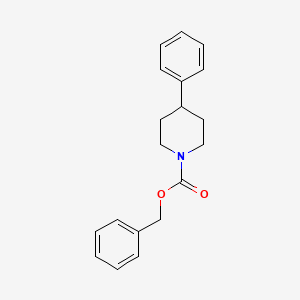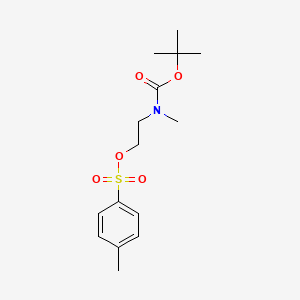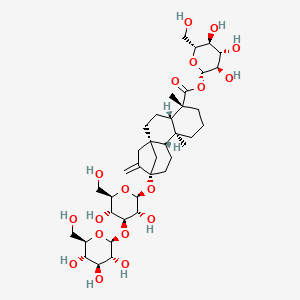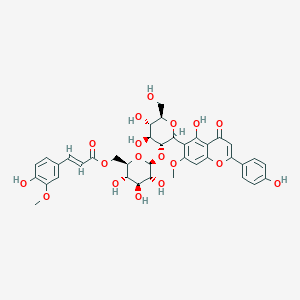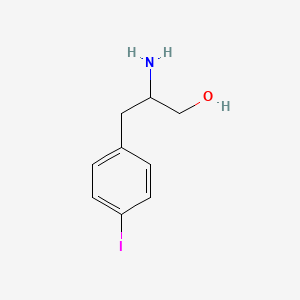
2-Amino-3-(4-iodophenyl)propan-1-OL
Overview
Description
2-Amino-3-(4-iodophenyl)propan-1-OL (AIPOL) is an organic compound that has a wide range of applications in the field of chemistry. It has been used in various scientific research applications, as well as in laboratory experiments. AIPOL is a colorless, crystalline solid with a molecular weight of 434.32 g/mol and a melting point of 136-138°C. It is soluble in water, alcohol, and acetone. AIPOL has a number of interesting and useful properties, including strong electron donating capabilities and the ability to form complexes with metal ions.
Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) focused on the synthesis of a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to 2-Amino-3-(4-iodophenyl)propan-1-OL, for their potential use in cardioselective beta-adrenoceptor blocking agents. This research highlighted the cardioselectivity of certain compounds, which can be beneficial in the development of heart-related medications (Rzeszotarski et al., 1979).
Corrosion Inhibition
Gao, Liang, and Wang (2007) investigated the use of tertiary amines, including compounds related to 2-Amino-3-(4-iodophenyl)propan-1-OL, as inhibitors for carbon steel corrosion. Their study found these compounds effective in retarding the anodic dissolution of iron, suggesting potential applications in corrosion protection (Gao, Liang, & Wang, 2007).
Development of Fluorescent Biomarkers
Pelizaro et al. (2019) explored the use of amphyphylic triazoanilines, synthesized from compounds including 2-Amino-3-(4-iodophenyl)propan-1-OL, for creating fluorescent biomarkers. These biomarkers have potential applications in biodiesel quality control and other environmental health monitoring tasks (Pelizaro et al., 2019).
Synthesis of Cyclic Polyamines
Cassimjee, Marin, and Berglund (2012) described a method to synthesize circular polyamines using a variety of amino alcohols, including those related to 2-Amino-3-(4-iodophenyl)propan-1-OL. These polyamines have applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
Src Kinase Inhibitory and Anticancer Activities
Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, akin to 2-Amino-3-(4-iodophenyl)propan-1-OL, and evaluated them as Src kinase inhibitors with potential anticancer activities. This study indicated that certain derivatives could inhibit the growth of breast carcinoma cells (Sharma et al., 2010).
properties
IUPAC Name |
2-amino-3-(4-iodophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOBLKNQSOAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-iodophenyl)propan-1-OL | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

